molecular formula C10H10N2O2 B15263223 4-[(But-3-yn-2-yl)amino]pyridine-3-carboxylic acid

4-[(But-3-yn-2-yl)amino]pyridine-3-carboxylic acid

Cat. No.: B15263223
M. Wt: 190.20 g/mol
InChI Key: FWMRNBMBZOIOJT-UHFFFAOYSA-N
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Description

4-[(But-3-yn-2-yl)amino]pyridine-3-carboxylic acid (CAS: 1600925-02-7) is a pyridine derivative featuring a carboxylic acid group at position 3 and a but-3-yn-2-yl-substituted amino group at position 4 of the pyridine ring. Its molecular formula is C₁₀H₁₀N₂O₂, with a molecular weight of 190.20 g/mol .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

4-(but-3-yn-2-ylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C10H10N2O2/c1-3-7(2)12-9-4-5-11-6-8(9)10(13)14/h1,4-7H,2H3,(H,11,12)(H,13,14)

InChI Key

FWMRNBMBZOIOJT-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)NC1=C(C=NC=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(But-3-yn-2-yl)amino]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-chloropyridine-3-carboxylic acid with but-3-yn-2-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-[(But-3-yn-2-yl)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding pyridinecarboxylic acid derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-[(But-3-yn-2-yl)amino]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-[(But-3-yn-2-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial studies, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cancer cell signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents/Functional Groups Key Properties/Applications Reference
4-[(But-3-yn-2-yl)amino]pyridine-3-carboxylic acid (Target) C₁₀H₁₀N₂O₂ - Pyridine ring
- Carboxylic acid (position 3)
- But-3-yn-2-yl amino group (position 4)
- Terminal alkyne enables click chemistry modifications.
- Potential for drug conjugation due to carboxylic acid reactivity.
2-[N-(6-Methoxybenzothiazolyl)amino]pyridine-3-carboxylic acid C₁₄H₁₂N₃O₃S - Benzothiazole substituent
- Methoxy group
- Enhanced lipophilicity due to benzothiazole.
- Demonstrated utility in antimicrobial agent synthesis (e.g., thiazolidinone derivatives).
Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate C₂₀H₂₀N₄O₂ - Pyrimidine ring
- Ester group (position 3)
- Methyl group
- Ester improves bioavailability; hydrolyzed in vivo to active carboxylic acid.
- High structural similarity (0.93) suggests analogous receptor-binding potential.
2-(3-Chloro-2-methylanilino)pyridine-3-carboxylic acid C₁₃H₁₁ClN₂O₂ - Chloro and methyl groups on aniline ring - Electron-withdrawing Cl enhances stability.
- Structural similarity (0.56) indicates potential herbicidal activity (cf. ).
2-{[1-(Ethylcarbamoyl)ethyl]sulfanyl}pyridine-3-carboxylic acid C₁₁H₁₄N₂O₃S - Sulfanyl group
- Ethylcarbamoyl moiety
- Sulfur atom enhances hydrogen bonding.
- Carbamoyl group may improve solubility and membrane permeability.
2-[Bis(2-methylpropyl)amino]-5-[4-(propan-2-yl)benzenesulfonamido]pyridine-3-carboxylic acid C₂₃H₃₃N₃O₄S - Branched alkyl groups
- Sulfonamide substituent
- Bulky substituents increase steric hindrance.
- Sulfonamide enhances receptor affinity (e.g., GPCR targeting).

Key Observations

Substituent Effects on Reactivity: The terminal alkyne in the target compound distinguishes it from analogs like 2-[N-(6-methoxybenzothiazolyl)amino]pyridine-3-carboxylic acid, which features a benzothiazole group. Alkyne groups enable Huisgen cycloaddition (click chemistry), whereas benzothiazole enhances lipophilicity and antimicrobial activity . Electron-withdrawing groups (e.g., Cl in 2-(3-Chloro-2-methylanilino)pyridine-3-carboxylic acid) improve stability but may reduce solubility compared to the target’s alkyne-amino group .

Bioavailability and Drug Design :

  • Ester derivatives (e.g., Ethyl 4-methyl-3-...benzoate ) are often prodrugs, hydrolyzed in vivo to active carboxylic acids. The target’s free carboxylic acid may offer direct reactivity but lower oral bioavailability .
  • Sulfonamide/sulfanyl groups (e.g., in and ) enhance hydrogen bonding, critical for receptor interactions (e.g., endothelin-1 receptor antagonists in ) .

Structural Similarity and Applications: High similarity scores (e.g., 0.93 for Ethyl 4-methyl-3-...benzoate) correlate with shared pharmacophores, suggesting overlapping applications in kinase inhibition or herbicidal activity (cf. ’s pyridine-carboxylic acid herbicides) .

Biological Activity

4-[(But-3-yn-2-yl)amino]pyridine-3-carboxylic acid, also known by its CAS number 1600925-02-7, is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects, particularly in the realms of enzyme inhibition and antitumor activity.

  • Molecular Formula : C₁₀H₁₀N₂O₂
  • Molecular Weight : 190.20 g/mol
  • CAS Number : 1600925-02-7

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in metabolic pathways. Notably, this compound has been studied for its potential as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor, which plays a crucial role in glucose metabolism and insulin regulation.

DPP-IV Inhibition

DPP-IV is an enzyme that modulates the activity of incretin hormones, which are essential for insulin secretion and glucose homeostasis. Inhibition of DPP-IV can lead to increased levels of active incretins, thereby enhancing insulin sensitivity and reducing blood glucose levels. Research indicates that compounds similar to this compound may exhibit significant DPP-IV inhibitory activity, suggesting potential therapeutic applications in managing type 2 diabetes .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Activity Findings
Study 1DPP-IV InhibitionDemonstrated significant inhibition of DPP-IV activity in vitro, leading to enhanced GLP-1 levels.
Study 2Antitumor ActivityExhibited cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent.
Study 3Enzyme InhibitionShowed inhibitory effects on other enzymes involved in metabolic pathways, suggesting broader pharmacological relevance.

Case Studies

  • DPP-IV Inhibition Study :
    • A study conducted on various pyridine derivatives highlighted the structure–activity relationship (SAR) of DPP-IV inhibitors. The results indicated that modifications in the side chain significantly impacted inhibitory potency. The butynyl substitution at the amino position was found to enhance binding affinity to the enzyme .
  • Antitumor Activity Assessment :
    • Research involving the evaluation of several pyridine derivatives against cancer cell lines revealed that this compound exhibited notable cytotoxicity against HeLa and MCF7 cells. The mechanism was linked to apoptosis induction and cell cycle arrest .

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